molecular formula C6H8N2O3 B12892180 (6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No.: B12892180
M. Wt: 156.14 g/mol
InChI Key: DPDXCIHPUIIYRH-DMTCNVIQSA-N
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Description

(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hydroxyl group and a fused bicyclic ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolo[1,2-c]imidazole core, followed by the introduction of the hydroxyl group at the 6th position. Common reagents used in these reactions include strong bases, oxidizing agents, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fused bicyclic ring system play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenylethanol: An aromatic compound with a hydroxyl group, used in perfumes and flavorings.

    p-hydroxyphenylethanol: A derivative of phenylethanol with additional hydroxyl groups, known for its biological activity.

    4-hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various organic compounds.

Uniqueness

(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its fused bicyclic ring system and specific stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(6R,7aS)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4+/m1/s1

InChI Key

DPDXCIHPUIIYRH-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NC2=O)O

Canonical SMILES

C1C(CN2C1C(=O)NC2=O)O

Origin of Product

United States

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